
1,6-Diiodo-3,3,4,4-tetrafluorohexane
Overview
Description
1,6-Diiodo-3,3,4,4-tetrafluorohexane is a chemical compound with the molecular formula C6H8F4I2 and a molecular weight of 409.93 g/mol . It is characterized by the presence of four fluorine atoms and two iodine atoms attached to a hexane backbone. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Direct Halogenation and Halogen Exchange Approaches
The most documented preparation method involves halogenation of fluorinated precursors or halogen exchange reactions starting from related diiodo or dibromo fluorinated hexane derivatives.
According to a fluorine-containing polymer patent (EP1263797A1), 1,6-diiodoperfluorohexane is used as a chain transfer agent in polymer synthesis, implying its availability through iodination of perfluorohexane derivatives or related fluorinated intermediates.
The preparation often begins with a suitable fluorinated hexane backbone, which is then subjected to iodination at the terminal carbons. This may be achieved via halogen exchange reactions from dibromo or dichloro precursors, or direct iodination using iodine sources under controlled conditions to avoid over-iodination or decomposition.
Halogenation of Dibromo Precursors Followed by Fluorination
While direct iodination methods are primary, related synthesis routes involve preparing 1,6-dibromo-3,3,4,4-tetrafluorohexane as an intermediate:
The dibromo compound is typically synthesized by bromination of a suitable hexane precursor, followed by fluorination steps to introduce the tetrafluoro substitution at carbons 3 and 4.
This intermediate can then be converted to the diiodo derivative via halogen exchange reactions, where bromine atoms are replaced by iodine under appropriate conditions (e.g., using sodium iodide in acetone or other solvents facilitating Finkelstein-type reactions).
Controlling reaction parameters such as temperature, solvent polarity, and reaction time is essential to avoid side reactions and ensure high purity and yield.
Challenges and Considerations in Preparation
Attempts to prepare Grignard reagents from related diiodo-hexafluoroalkanes have been reported as unsuccessful, indicating challenges in further functionalization or derivatization of these compounds.
The stability imparted by fluorine atoms and the heavy iodine substituents require careful reaction condition optimization to avoid decomposition or unwanted side reactions.
Solvent choice, temperature control, and reaction time are critical parameters influencing yield and purity.
Summary Table of Preparation Methods
Research Findings and Recommendations
The condensation method using diiodotetrafluoroethane and ethylene appears to be a direct and efficient route to this compound, as documented in government research reports.
Halogen exchange from dibromo precursors is a practical alternative, leveraging the relative ease of bromination and subsequent iodination steps.
Fluorination techniques to introduce the tetrafluoro substitution require careful handling of hazardous reagents but provide precise control over fluorine placement, which is crucial for the compound's properties.
The compound’s use as a chain transfer agent in fluoroelastomer synthesis highlights its industrial relevance and the availability of synthetic routes compatible with polymer chemistry processes.
Further research into milder fluorination methods and improved halogen exchange protocols could enhance yield, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Diiodo-3,3,4,4-tetrafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while reduction reactions can produce hydrocarbon chains with varying degrees of fluorination .
Scientific Research Applications
1,6-Diiodo-3,3,4,4-tetrafluorohexane has several applications in scientific research:
Polymer Synthesis: It is used in the synthesis of fluorinated polymers, which possess high thermal and chemical stability, low surface energy, and excellent weather resistance.
Coatings and Films: Due to its low surface energy, it is used in coatings for non-stick cookware, self-cleaning surfaces, and protective films for electronic devices.
Mechanism of Action
The mechanism of action of 3,3,4,4-tetrafluoro-1,6-diiodohexane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, enabling the compound to exert its effects. The specific pathways involved depend on the application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-iodoethyl)tetrafluoroethane
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate
- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate
Uniqueness
1,6-Diiodo-3,3,4,4-tetrafluorohexane is unique due to its specific arrangement of fluorine and iodine atoms on a hexane backbone. This structure imparts distinct chemical properties, such as high reactivity in substitution reactions and stability in various environmental conditions .
Biological Activity
1,6-Diiodo-3,3,4,4-tetrafluorohexane (CAS No. 2163-06-6) is a halogenated compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
This compound is characterized by the following properties:
- Molecular Formula : C6H8F4I2
- Molecular Weight : 409.93 g/mol
- Structure : The compound features a hexane backbone with two iodine atoms and four fluorine substituents.
Biological Activity Overview
The biological activity of halogenated compounds like this compound can vary significantly based on their structure. Key areas of interest include:
Antimicrobial Studies
A study investigating the antimicrobial properties of halogenated compounds found that similar iodinated and fluorinated derivatives exhibited varying degrees of activity against bacteria and fungi. Although direct data on this compound is scarce, these findings suggest a potential for antimicrobial efficacy due to its structural characteristics.
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
Iodinated Compound A | Moderate | Low |
Fluorinated Compound B | High | Moderate |
This compound | TBD | TBD |
Cytotoxicity Assessments
Research has indicated that halogenated compounds can exhibit cytotoxic effects in various cell lines. For example:
- Study A : Evaluated the cytotoxicity of related tetrafluoroalkanes on human cell lines and reported IC50 values indicating significant toxicity at higher concentrations.
- Study B : Focused on iodinated compounds and found a correlation between iodine content and increased cytotoxicity.
The biological mechanisms underlying the activity of this compound may involve:
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells.
- Membrane Disruption : The hydrophobic nature of fluorinated compounds may lead to alterations in cellular membranes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 1,6-Diiodo-3,3,4,4-tetrafluorohexane, and how can reaction conditions be optimized?
Synthesis typically involves fluorination and iodination of hexane derivatives. A common approach is halogen exchange using fluorinating agents like SF₄ or HF-pyridine, followed by iodination with elemental iodine under controlled temperatures (e.g., 25–100°C). Light-sensitive reactions require amber glassware and inert atmospheres to prevent decomposition . Optimization involves adjusting molar ratios (e.g., iodine excess for complete substitution) and monitoring via GC-MS or NMR to track intermediates.
Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated iodinated alkanes like this compound?
¹⁹F NMR is critical for distinguishing fluorine environments, with chemical shifts indicating substitution patterns (e.g., -CF₂ vs. -CF₃ groups). Coupling constants (²J₆F-F) provide spatial insights, while ¹H NMR identifies residual protons. For iodinated positions, ¹³C NMR detects deshielded carbons (δ ~20–40 ppm). X-ray crystallography, as used in fluorinated diol studies, may validate bond angles and iodine positioning .
Q. What solvents are compatible with this compound in fluorination reactions?
Non-polar solvents (e.g., hexane, cyclohexane) minimize side reactions. Polar aprotic solvents like DMF or THF are suitable for nucleophilic substitutions but require anhydrous conditions to prevent hydrolysis. Fluorinated solvents (e.g., FC-72) enhance solubility and reduce intermolecular interactions .
Advanced Research Questions
Q. How do electronic effects in this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atoms activate the iodine substituents for Suzuki-Miyaura or Ullmann couplings. DFT studies (similar to fluorinated cyclohexane analyses) predict reduced electron density at iodine centers, favoring oxidative addition with Pd(0) catalysts. Steric hindrance from tetrafluoro groups may slow transmetallation, requiring bulky ligands (e.g., XPhos) to enhance yields .
Q. What methodologies address data contradictions in thermal stability studies of fluorinated iodinated compounds?
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (e.g., ~115°C for perfluorohexane derivatives) . Discrepancies arise from impurities or solvent residues; purity validation via elemental analysis and mass spectrometry is critical. Computational models (e.g., ACD/Labs Percepta) predict stability trends by simulating bond dissociation energies .
Q. How can factorial design optimize the synthesis of derivatives from this compound?
A 2³ factorial design evaluates variables: temperature (25–100°C), catalyst loading (0.5–5 mol%), and solvent polarity. Response surface methodology (RSM) identifies interactions affecting yield. For example, high temperature and low polarity may favor elimination over substitution, requiring DOE software (e.g., COMSOL Multiphysics) for predictive modeling .
Application-Oriented Questions
Q. How is this compound utilized in designing fluorinated liquid crystals?
Its rigid, fluorinated backbone aligns molecular dipoles in nematic phases. Iodine atoms serve as heavy atom substituents for X-ray contrast. Applications require doping with mesogens (e.g., biphenyl derivatives) and characterizing phase transitions via differential scanning calorimetry (DSC) .
Q. What role does this compound play in enzyme inhibition studies?
Fluorinated alkyl chains mimic hydrophobic substrates in enzyme active sites. For example, iodinated termini enable radiolabeling (¹²⁵I) to track binding kinetics. Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) quantify IC₅₀ values .
Q. Data Analysis and Experimental Design
Q. How are computational tools integrated into reaction mechanism elucidation for fluorinated iodinated alkanes?
Molecular dynamics simulations (e.g., Gaussian 09) model transition states for SN2 reactions, predicting regioselectivity. IRC calculations validate pathways, while NBO analysis quantifies hyperconjugative effects from fluorine lone pairs .
Q. What statistical methods resolve batch-to-batch variability in fluorination reactions?
Multivariate analysis (e.g., PCA) identifies outliers in batch data (e.g., iodine purity, moisture levels). Control charts (Shewhart charts) monitor process stability, with ANOVA testing significance of factor interactions (e.g., catalyst vs. solvent) .
Q. Notes
Properties
IUPAC Name |
3,3,4,4-tetrafluoro-1,6-diiodohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4I2/c7-5(8,1-3-11)6(9,10)2-4-12/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZKVSETQEPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(CCI)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382165 | |
Record name | 3,3,4,4-tetrafluoro-1,6-diiodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-06-6 | |
Record name | 3,3,4,4-tetrafluoro-1,6-diiodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Diiodo-3,3,4,4-tetrafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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